molecular formula C12H12N2O2 B15241924 1-(3-Nitrophenyl)cyclopentane-1-carbonitrile CAS No. 1067192-37-3

1-(3-Nitrophenyl)cyclopentane-1-carbonitrile

Cat. No.: B15241924
CAS No.: 1067192-37-3
M. Wt: 216.24 g/mol
InChI Key: YPDYQSUHBBLWDN-UHFFFAOYSA-N
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Description

1-(3-Nitrophenyl)cyclopentane-1-carbonitrile is an organic compound with the molecular formula C12H12N2O2 It is characterized by a cyclopentane ring substituted with a 3-nitrophenyl group and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Nitrophenyl)cyclopentane-1-carbonitrile can be synthesized through a multi-step process. One common method involves the nitration of cyclopentane-1-carbonitrile with nitric acid to introduce the nitro group at the 3-position of the phenyl ring. The reaction typically requires a solvent such as acetonitrile and is conducted under controlled temperature conditions to ensure the desired substitution .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is often purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Nitrophenyl)cyclopentane-1-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(3-Nitrophenyl)cyclopentane-1-carbonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for the preparation of various derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(3-Nitrophenyl)cyclopentane-1-carbonitrile depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Uniqueness: The 3-position nitro group allows for distinct substitution patterns and reactivity compared to other positional isomers .

Properties

CAS No.

1067192-37-3

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

1-(3-nitrophenyl)cyclopentane-1-carbonitrile

InChI

InChI=1S/C12H12N2O2/c13-9-12(6-1-2-7-12)10-4-3-5-11(8-10)14(15)16/h3-5,8H,1-2,6-7H2

InChI Key

YPDYQSUHBBLWDN-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C#N)C2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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